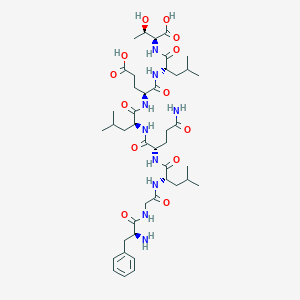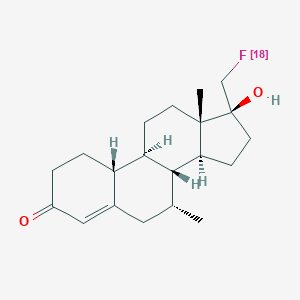
20-Fluoromibolerone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
20-Fluoromibolerone (20-FM) is a synthetic steroid hormone that has been developed for scientific research purposes. It is a potent androgen receptor agonist that has been shown to have significant effects on the body's biochemical and physiological processes.
Mécanisme D'action
20-Fluoromibolerone works by binding to and activating the androgen receptor, which is a transcription factor that regulates the expression of genes involved in various physiological processes. Once bound to the receptor, 20-Fluoromibolerone induces a conformational change that allows it to interact with coactivator proteins, leading to the activation of gene transcription.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 20-Fluoromibolerone are similar to those of other androgen receptor agonists. It has been shown to increase muscle mass and strength, promote bone growth, and enhance sexual function. 20-Fluoromibolerone has also been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 20-Fluoromibolerone in lab experiments is its potency. It has been shown to be more potent than other androgen receptor agonists, which means that lower doses can be used to achieve the same effects. However, one limitation of 20-Fluoromibolerone is its high cost, which may limit its use in some research settings.
Orientations Futures
There are several future directions for the use of 20-Fluoromibolerone in scientific research. One area of interest is the development of new drugs for the treatment of androgen-related disorders. Another area of interest is the study of the role of androgens in aging and age-related diseases. Additionally, 20-Fluoromibolerone may have applications in the development of new performance-enhancing drugs for athletes.
Conclusion
In conclusion, 20-Fluoromibolerone is a potent androgen receptor agonist that has been extensively used in scientific research. It has a complex synthesis method and has been shown to have significant effects on the body's biochemical and physiological processes. 20-Fluoromibolerone has advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Méthodes De Synthèse
The synthesis of 20-Fluoromibolerone involves several steps, including the coupling of a fluorinated steroid with a boronic acid derivative. The resulting intermediate is then subjected to a series of reactions to produce the final product. The synthesis of 20-Fluoromibolerone is a complex process that requires expertise in synthetic organic chemistry.
Applications De Recherche Scientifique
20-Fluoromibolerone has been used extensively in scientific research, particularly in the study of androgen receptor signaling. It has been shown to have potent androgenic activity, which makes it an ideal tool for investigating the role of androgens in various physiological processes. 20-Fluoromibolerone has also been used in the development of new drugs for the treatment of androgen-related disorders such as prostate cancer and hypogonadism.
Propriétés
Numéro CAS |
133083-42-8 |
|---|---|
Nom du produit |
20-Fluoromibolerone |
Formule moléculaire |
C20H29FO2 |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
(7R,8R,9S,10R,13S,14S,17S)-17-((18F)fluoranylmethyl)-17-hydroxy-7,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H29FO2/c1-12-9-13-10-14(22)3-4-15(13)16-5-7-19(2)17(18(12)16)6-8-20(19,23)11-21/h10,12,15-18,23H,3-9,11H2,1-2H3/t12-,15+,16-,17+,18-,19+,20-/m1/s1/i21-1 |
Clé InChI |
RIUMYCCCNLGPAG-OYXLNOHGSA-N |
SMILES isomérique |
C[C@@H]1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C[18F])O |
SMILES |
CC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3)C)(CF)O |
SMILES canonique |
CC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3)C)(CF)O |
Synonymes |
20-fluoromibolerone F-Mi |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





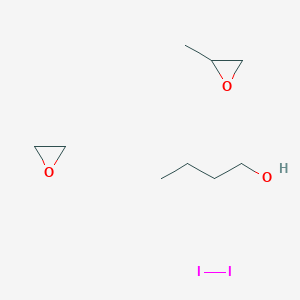


![Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester](/img/structure/B152951.png)
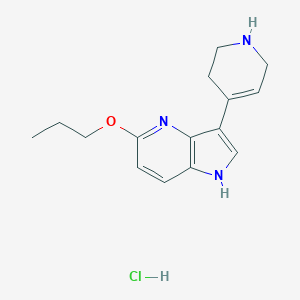
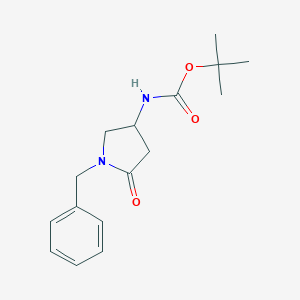

![tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/structure/B152962.png)


![Morpholine, 2-[(cyclopentyloxy)methyl]-(9CI)](/img/structure/B152972.png)
